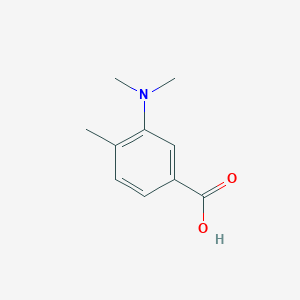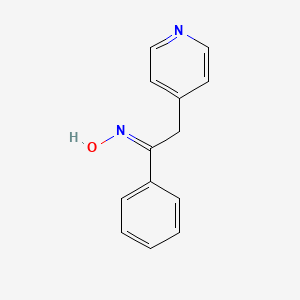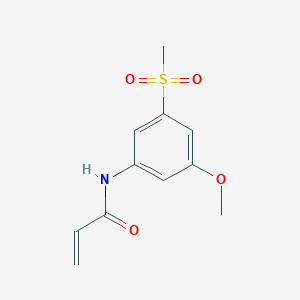
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMPDS and is a sulfonamide derivative of pyrimidine.
Mecanismo De Acción
The mechanism of action of FMPDS involves the inhibition of specific enzymes. FMPDS binds to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can lead to a decrease in the activity of the enzyme, which can have therapeutic effects in certain diseases.
Biochemical and Physiological Effects:
FMPDS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that FMPDS can inhibit the activity of certain enzymes, leading to a decrease in the production of certain metabolites. Additionally, FMPDS has been shown to have anti-inflammatory effects, which could be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using FMPDS in lab experiments is its potency. FMPDS has been shown to be a highly effective inhibitor of certain enzymes, making it a useful tool for studying the function of these enzymes. However, one limitation of using FMPDS in lab experiments is its specificity. FMPDS only inhibits certain enzymes, which limits its usefulness in studying other enzymes.
Direcciones Futuras
There are several future directions for research on FMPDS. One area of research is in the development of new drugs based on FMPDS. Researchers are currently exploring the potential of FMPDS as a therapeutic agent for the treatment of cancer, diabetes, and inflammation. Another area of research is in the development of new methods for synthesizing FMPDS. Researchers are exploring ways to improve the yield and purity of FMPDS, which could make it more accessible for use in scientific research. Finally, researchers are exploring the potential of FMPDS as a diagnostic tool. FMPDS has been shown to bind to certain proteins, which could make it useful for detecting certain diseases.
Métodos De Síntesis
The synthesis of FMPDS involves the reaction of 3-fluoro-4-methylbenzene-1-sulfonyl chloride with 1,3,4-trimethyl-2,6-dioxopyrimidine-5-amine in the presence of a base. The reaction is carried out in an organic solvent at room temperature, and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
FMPDS has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs. FMPDS has been found to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the treatment of diseases such as cancer, diabetes, and inflammation.
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-8-5-6-10(7-11(8)15)16-23(21,22)12-9(2)17(3)14(20)18(4)13(12)19/h5-7,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVGABSRPOJBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2540338.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2540344.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2540346.png)
![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)


![N-[2-(1H-indol-3-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540352.png)
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)



